7-Chloromethyl 17-epidrospirenone

Pharmaceutical Analysis Impurity Profiling Mass Spectrometry

7-Chloromethyl 17-epidrospirenone (CAS 932388-89-1) is a synthetic steroidal compound classified as a chlorinated derivative of drospirenone, a fourth-generation progestin. It is primarily recognized as a pharmaceutical analytical impurity, specifically designated as Drospirenone Impurity H by the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).

Molecular Formula C24H31ClO3
Molecular Weight 402.959
CAS No. 932388-89-1
Cat. No. B583730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloromethyl 17-epidrospirenone
CAS932388-89-1
Synonyms7β-(Chloromethyl)-15β,16β-methylene-3-oxo-17β-pregn-4-ene-21,17-carbolactone;  (7β,15α,16α)-7-(Chloromethyl)-15,16-dihydro-17-hydroxy-3-oxo-3’H-cyclopropa[15,16]pregna-4,15-diene-21-carboxylic Acid γ-Lactone; 
Molecular FormulaC24H31ClO3
Molecular Weight402.959
Structural Identifiers
SMILESCC12CCC(=O)C=C1CC(C3C2CCC4(C3C5CC5C46CCC(=O)O6)C)CCl
InChIInChI=1S/C24H31ClO3/c1-22-6-3-15(26)10-14(22)9-13(12-25)20-17(22)4-7-23(2)21(20)16-11-18(16)24(23)8-5-19(27)28-24/h10,13,16-18,20-21H,3-9,11-12H2,1-2H3/t13-,16-,17+,18+,20-,21+,22+,23+,24-/m1/s1
InChIKeyYGBFZJNESAZJNB-WUVPQEDYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloromethyl 17-epidrospirenone CAS 932388-89-1: A Critical Drospirenone Impurity Reference Standard for Pharmaceutical Quality Control


7-Chloromethyl 17-epidrospirenone (CAS 932388-89-1) is a synthetic steroidal compound classified as a chlorinated derivative of drospirenone, a fourth-generation progestin . It is primarily recognized as a pharmaceutical analytical impurity, specifically designated as Drospirenone Impurity H by the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) [1]. Chemically, it is a 7β-chloromethyl-substituted lactone with the molecular formula C24H31ClO3 and a molecular weight of 402.95 g/mol, and it is distinguished by its unique stereochemistry, including a (7β,15α,16α,17β) configuration .

7-Chloromethyl 17-epidrospirenone (CAS 932388-89-1): Why Generic Progestin Standards Fail in Drospirenone Impurity Profiling


Generic progestin reference standards cannot substitute for 7-Chloromethyl 17-epidrospirenone (CAS 932388-89-1) in analytical workflows due to its specific designation as Drospirenone Impurity H (EP/USP) and its unique chemical and stereochemical identity [1]. Unlike drospirenone itself or other common steroidal impurities, this compound is a chlorinated, 17-epimeric lactone formed under specific acidic degradation conditions [2]. Its distinct molecular formula (C24H31ClO3), exact mass (402.1962 Da), and chromatographic behavior are critical for the accurate identification and quantification mandated by regulatory monographs . The use of a non-specific standard risks misidentification of the impurity peak, leading to inaccurate purity assessments and potential non-compliance with pharmacopeial limits for drospirenone API and finished dosage forms [3].

7-Chloromethyl 17-epidrospirenone (CAS 932388-89-1): Quantitative Evidence for Analytical Differentiation


7-Chloromethyl 17-epidrospirenone vs. Drospirenone: A 36.5 Da Mass Difference for Unambiguous LC-MS Identification

7-Chloromethyl 17-epidrospirenone is differentiated from the parent drug, Drospirenone, by a 36.5 Da increase in molecular weight, resulting from the substitution of a hydrogen atom with a chloromethyl group and epimerization at C-17 . This mass shift provides a clear, quantifiable basis for its selective detection and identification in complex matrices via LC-MS, preventing misassignment to other known impurities like 17-Epidrospirenone [1].

Pharmaceutical Analysis Impurity Profiling Mass Spectrometry

7-Chloromethyl 17-epidrospirenone vs. 7-Chloromethyl Drospirenone: Stereochemical Distinction at C-17 for Differential Pharmacopeial Classification

7-Chloromethyl 17-epidrospirenone is the 17β-epimer of 7-Chloromethyl Drospirenone (17α-epimer) . This stereochemical difference leads to distinct chromatographic and spectroscopic properties, resulting in separate classification as Impurity H (EP/USP) for the 17β-epimer, whereas the 17α-epimer is designated as Impurity G [1]. While both share the same molecular formula and mass, their different 3D structures necessitate the use of both standards for complete impurity profiling as per EP and USP monographs [2].

Stereochemistry Pharmacopeial Standards Impurity Identification

7-Chloromethyl 17-epidrospirenone vs. 17-Epidrospirenone: Chlorine Substitution at C-7 Increases Molecular Weight by 36.5 Da

Compared to 17-Epidrospirenone (CAS 90457-65-1), which is a non-chlorinated epimer of drospirenone, 7-Chloromethyl 17-epidrospirenone possesses a chloromethyl group at the C-7 position [1]. This structural modification results in a 36.5 Da increase in molecular weight and a significant change in lipophilicity (LogP), leading to a distinct retention time in reversed-phase HPLC methods . The compound is formed under different degradation conditions (acidic/halogenating) compared to the non-chlorinated epimer [2].

Impurity Synthesis Degradation Chemistry Analytical Method Development

7-Chloromethyl 17-epidrospirenone (CAS 932388-89-1): Key Application Scenarios for Analytical and Regulatory Workflows


Regulatory-Compliant Impurity Profiling for Drospirenone API and Finished Dosage Forms

This compound is an essential reference standard for the identification, control, and quantification of Drospirenone Impurity H as mandated by EP and USP monographs. It is used in validated HPLC and LC-MS methods to ensure drospirenone active pharmaceutical ingredient (API) and tablet formulations (e.g., combined oral contraceptives) meet purity specifications before batch release [1].

Forced Degradation and Stability-Indicating Method Development

As a known degradation product formed under acidic and chlorinating conditions, this compound is a critical marker for assessing the stability of drospirenone. It is used in forced degradation studies to validate the specificity of stability-indicating analytical methods, ensuring that drug potency is not compromised by impurity formation during storage [2].

Synthetic Process Control and Quality Assurance

This compound is utilized as a reference standard to monitor and control the chloromethylation step in the synthesis of drospirenone and related analogs. Its quantification helps optimize reaction conditions to minimize the formation of this specific impurity, thereby improving yield and purity of the final API .

LC-MS/MS Method Validation and Troubleshooting

Given its unique mass and chlorine isotopic pattern, this compound serves as a definitive marker for validating LC-MS/MS methods. It is particularly useful for confirming system suitability, tuning mass spectrometers for sensitivity towards chlorinated species, and troubleshooting issues related to peak co-elution or misidentification in complex impurity profiles [3].

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